molecular formula C29H39N3O10 B12291118 Desmethyl Ranolazine-D-Glucuronide

Desmethyl Ranolazine-D-Glucuronide

Cat. No.: B12291118
M. Wt: 589.6 g/mol
InChI Key: YLNYEZQRRIKMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Ranolazine-D-Glucuronide is a phase II metabolite of ranolazine, a drug used to treat chronic angina. It is formed via glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugates the parent compound or its desmethyl derivative with a glucuronic acid moiety. This modification enhances water solubility, facilitating renal excretion. The compound is characterized by the absence of a methyl group compared to ranolazine, with the glucuronic acid attached via a glycosidic bond. High-purity this compound (CAS: 172300-93-5) is commercially available, with applications in pharmacokinetic studies and analytical method validation .

Chemical Reactions Analysis

Desmethyl Ranolazine-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

1. Glycobiology Research

  • Desmethyl ranolazine-D-glucuronide serves as a biochemical reagent in glycobiology, which studies the roles of carbohydrates in biological systems. Its applications include:
    • Investigating glycan structures and their biological functions.
    • Exploring protein-glycan interactions that are crucial for numerous cellular processes .

2. Metabolic Studies

  • Research indicates that ranolazine and its metabolites, including this compound, can influence metabolic parameters:
    • In clinical trials, ranolazine has been shown to lower hemoglobin A1c levels in patients with type 2 diabetes, suggesting potential benefits for glycemic control .
    • The glucuronidation process may enhance the elimination of ranolazine metabolites, impacting their pharmacological activity and safety .

3. Cardiovascular Research

  • As an active metabolite of ranolazine, this compound contributes to the understanding of cardiac health:
    • Ranolazine is primarily used for chronic stable angina. The glucuronidated form may play a role in modulating cardiovascular responses during treatment .
    • Studies have demonstrated that ranolazine improves exercise tolerance and reduces anginal episodes, with implications for this compound's role in these effects .

Analytical Techniques

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Advanced analytical methods such as LC-MS have been developed to quantify this compound in biological samples.
  • These techniques allow for sensitive detection and analysis of this metabolite, facilitating pharmacokinetic studies .

2. Enantioselective Analysis

  • The enantioselective analysis of desmethyl ranolazine has been conducted to understand its pharmacological properties better. This includes examining how different enantiomers may affect drug metabolism and efficacy .

Case Studies

1. Clinical Trials

  • In clinical settings, the efficacy of ranolazine has been evaluated extensively:
    • The CARISA trial demonstrated significant reductions in anginal symptoms and improved glycemic control among patients taking ranolazine. The role of this compound as a metabolite contributing to these effects warrants further investigation .
    • Additional studies have suggested that the metabolic effects observed with ranolazine may be partly due to its metabolites, including this compound .

Summary

This compound is a critical metabolite with diverse applications in glycobiology and cardiovascular research. Its role in enhancing our understanding of the pharmacological effects of ranolazine highlights its importance in both clinical and experimental settings. Ongoing research into this compound will likely reveal further insights into its therapeutic potential and mechanisms of action.

Tables

Application Area Details
GlycobiologyUsed as a reagent to study glycan functions and protein interactions
Metabolic StudiesInfluences glycemic control; lowers hemoglobin A1c levels
Cardiovascular ResearchContributes to understanding angina treatment effects
Analytical TechniquesLC-MS for quantification; enantioselective analysis for pharmacokinetics

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Glucuronidated Compounds

Glucuronides are critical metabolites of xenobiotics, and their structural nuances significantly influence pharmacological and toxicological profiles. Below is a comparative analysis of Desmethyl Ranolazine-D-Glucuronide with analogous compounds:

Structural Features

  • This compound: Lacks a methyl group on the parent compound, with glucuronic acid conjugated to a hydroxyl or amine group. The desmethyl modification may alter binding affinity to drug targets or transporters .
  • Acetaminophen D-Glucuronide: Formed via O-glucuronidation of acetaminophen’s phenolic group. Stable under physiological conditions due to ether linkage .
  • Salicylic Acid D-Glucuronide: Exists as phenolic (ether) and acyl (ester) glucuronides. Acyl glucuronides are prone to hydrolysis and protein adduct formation, unlike ether-linked derivatives .
  • Levofloxacin-Acyl-D-Glucuronide: An ester-linked glucuronide of the fluoroquinolone antibiotic. Acyl glucuronides are associated with immunogenicity and toxicity due to reactive intermediates .
  • 4-Hydroxy Duloxetine-d6 beta-D-Glucuronide : Isotopically labeled glucuronide used as an analytical standard. Demonstrates the role of glucuronidation in modulating antidepressant metabolism .

Metabolic and Pharmacokinetic Properties

Compound Metabolic Pathway Stability Excretion Route Biological Activity
This compound Phase II (UGT-mediated) High (ether linkage) Renal Reduced sodium channel blockade vs. parent; potential for drug-drug interactions
Acetaminophen D-Glucuronide O-glucuronidation High Renal Non-toxic, major elimination pathway
Salicylic Acid Acyl Glucuronide Acyl glucuronidation Low (hydrolysis) Biliary/Renal Associated with hypersensitivity and protein adducts
Levofloxacin-Acyl-D-Glucuronide Acyl glucuronidation Moderate Renal Potential for immunogenicity; prolonged half-life in renal impairment

Biological Activity

Desmethyl ranolazine-D-glucuronide is a significant metabolite of ranolazine, an FDA-approved medication primarily used for the treatment of chronic angina. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and clinical implications based on diverse research findings.

Overview of Ranolazine and Its Metabolites

Ranolazine functions by inhibiting the late sodium current in cardiac myocytes, which reduces intracellular sodium and calcium levels, ultimately decreasing myocardial oxygen consumption without significantly affecting heart rate or blood pressure. The metabolism of ranolazine is complex, involving extensive hepatic processing predominantly through cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites including this compound .

Pharmacokinetics

Absorption and Distribution:

  • Ranolazine reaches peak plasma concentration within 2 to 6 hours after administration.
  • The volume of distribution ranges from 85 to 180 L, indicating extensive tissue distribution .

Metabolism:

  • This compound is formed through glucuronidation, a phase II metabolic pathway. This conjugation process aids in the elimination of ranolazine and its metabolites from the body .
  • The primary metabolic pathways involve CYP3A4 and UGT2B7 enzymes, with this compound being one of the key metabolites identified in human plasma .

Biological Activity

Mechanism of Action:
this compound retains some pharmacological properties of its parent compound. It continues to exert antianginal effects by modulating sodium and calcium currents in cardiac tissues. This modulation leads to:

  • Reduced myocardial ischemia.
  • Enhanced exercise tolerance in patients with chronic angina .

Clinical Implications:
Research indicates that ranolazine and its metabolites may also influence glycemic control in patients with type 2 diabetes. In clinical trials, ranolazine has shown a reduction in HbA1c levels among diabetic patients, suggesting potential benefits beyond angina management .

Case Studies and Clinical Trials

Several pivotal studies have highlighted the efficacy of ranolazine and its metabolites:

Study Population Intervention Outcome
CARISA TrialPatients with chronic anginaRanolazine (750-1000 mg) vs. placeboSignificant increase in exercise duration and reduction in angina frequency
MERLIN-TIMI 36 TrialPatients with NSTEMI-ACSRanolazine vs. placeboRanolazine reduced angina episodes and improved quality of life metrics
TERISA TrialDiabetic patients with chronic stable anginaRanolazine (1000 mg) vs. placeboLower weekly angina frequency and reduced nitroglycerin use

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed for detecting Desmethyl Ranolazine-D-Glucuronide in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fragmentation techniques like collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) is widely used. Sample preparation typically involves protein precipitation or solid-phase extraction to reduce matrix interference. Validation parameters such as limit of quantification (LOQ) and precision must adhere to guidelines for bioanalytical assays .

Q. How can researchers optimize sample preparation to ensure accurate quantification of this compound in human plasma?

  • Methodology : Protein precipitation with organic solvents (e.g., acetonitrile) is effective for isolating the metabolite. Method optimization should include recovery tests, matrix effect evaluation, and calibration curve validation across the expected concentration range (e.g., 5–500 ng/mL). Internal standards, such as stable isotope-labeled analogs, improve reproducibility .

Q. What validation parameters are critical for ensuring the reliability of LC-MS/MS methods for this compound?

  • Methodology : Key parameters include linearity (R² > 0.99), intra-/inter-day precision (<15% CV), accuracy (85–115% recovery), and LOQ determination. Matrix effects (ion suppression/enhancement) must be quantified using post-column infusion experiments. Cross-validation with alternative fragmentation techniques (e.g., UVPD) can confirm specificity .

Q. What internal standards are recommended for quantifying this compound in pharmacokinetic studies?

  • Methodology : Deuterated or carbon-13-labeled analogs of the parent compound (e.g., Ranolazine-d4) are ideal, as they mimic the metabolite’s physicochemical properties and correct for extraction efficiency variations during LC-MS/MS analysis .

Advanced Research Questions

Q. How do CID and UVPD fragmentation techniques differ in elucidating the structural features of this compound?

  • Methodology : CID generates predictable fragments (e.g., m/z 202 for bosentan analogs), while UVPD produces unique fragments (e.g., m/z 366 and 322) through photoactivation of conjugated π-bonds. Combining both techniques in a single run enhances confirmatory analysis, particularly at low concentrations (e.g., 0.5 ng/mL), where CID alone may lack sensitivity .

Q. What experimental strategies can resolve discrepancies in inter-laboratory quantification data for this compound?

  • Methodology : Harmonize calibration standards, validate against certified reference materials, and adopt standardized protocols for fragmentation energy (e.g., 30 eV CID) and irradiation time (e.g., 170 ms UVPD). Cross-lab comparisons using shared quality control samples (low, medium, high concentrations) can identify systematic biases .

Q. How can researchers address challenges in distinguishing this compound from structurally similar metabolites during LC-MS/MS analysis?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) to differentiate isobaric metabolites. Optimize chromatographic separation using phenyl-hexyl columns and gradient elution. UVPD’s unique fragmentation patterns (e.g., m/z 332.2 for desmethyl bosentan analogs) improve specificity in complex matrices .

Q. What are the implications of this compound’s instability in solution for long-term pharmacokinetic studies?

  • Methodology : Evaluate degradation kinetics under varying storage conditions (pH, temperature). Stabilize samples with antioxidants (e.g., ascorbic acid) or by immediate freezing (-80°C). Monitor glucuronide hydrolysis via enzymatic activity assays (e.g., β-glucuronidase) .

Q. How can metabolomic data for this compound be integrated with pharmacokinetic modeling to predict drug-drug interactions?

  • Methodology : Use physiologically based pharmacokinetic (PBPK) models incorporating enzyme kinetics (e.g., UGT1A1 activity) and metabolite clearance rates. Validate against clinical data on co-administered drugs known to inhibit/induce glucuronidation pathways .

Q. What experimental design considerations are critical for comparative studies of this compound and other glucuronidated metabolites?

  • Methodology : Include structural analogs (e.g., desmethyl bosentan) to assess fragmentation reproducibility. Use a crossover study design with controlled variables (dose, sampling time). Statistical analysis should account for inter-individual variability in metabolic enzyme expression .

Properties

Molecular Formula

C29H39N3O10

Molecular Weight

589.6 g/mol

IUPAC Name

6-[2-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H39N3O10/c1-17-6-5-7-18(2)23(17)30-22(34)15-32-12-10-31(11-13-32)14-19(33)16-40-20-8-3-4-9-21(20)41-29-26(37)24(35)25(36)27(42-29)28(38)39/h3-9,19,24-27,29,33,35-37H,10-16H2,1-2H3,(H,30,34)(H,38,39)

InChI Key

YLNYEZQRRIKMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.